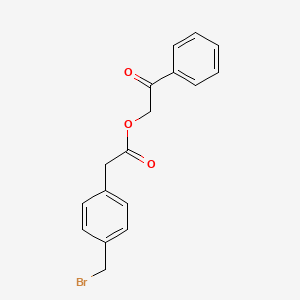

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

phenacyl 2-[4-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c18-11-14-8-6-13(7-9-14)10-17(20)21-12-16(19)15-4-2-1-3-5-15/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQPIKAEKYNDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341171 | |

| Record name | 2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66270-97-1 | |

| Record name | 2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacyl 4-(Bromomethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties and Data

This compound is a bifunctional organic molecule possessing both a reactive bromomethyl group and a phenacyl ester moiety. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and fine chemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅BrO₃ | [1] |

| Molecular Weight | 347.2 g/mol | [1] |

| CAS Number | 66270-97-1 | [1] |

| Melting Point | 84-87°C | [1] |

| Boiling Point | 457.8°C | [1] |

| Appearance | White to light beige crystalline powder (predicted) | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of 4-(bromomethyl)phenylacetic acid with 2-bromo-1-phenylethanone (phenacyl bromide).

Synthesis of Starting Materials

-

4-(Bromomethyl)phenylacetic acid: This starting material can be synthesized from p-toluic acid. The process involves the bromination of the methyl group of p-toluic acid using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like chlorobenzene.[2] The reaction is typically carried out under incandescent light at elevated temperatures (90-110°C) for several hours.[2]

-

2-Bromo-1-phenylethanone (Phenacyl bromide): This reagent is prepared by the bromination of acetophenone. The reaction is often carried out in an anhydrous ether solution in the presence of a catalytic amount of anhydrous aluminum chloride.[1] Bromine is added gradually to the cooled solution of acetophenone.[1]

Experimental Protocol: Esterification

The following is a general procedure for the synthesis of phenacyl esters from carboxylic acids and α-bromo ketones, which can be adapted for the synthesis of the title compound.

Materials:

-

4-(bromomethyl)phenylacetic acid

-

2-bromo-1-phenylethanone (phenacyl bromide)

-

Triethylamine or potassium carbonate (as a base)

-

Acetonitrile or Dimethylformamide (DMF) (as a solvent)

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)phenylacetic acid (1 equivalent) and a slight excess of a base such as triethylamine or potassium carbonate (1.1-1.5 equivalents) in a suitable solvent like acetonitrile or DMF.

-

To this solution, add 2-bromo-1-phenylethanone (1 equivalent).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Purification

The crude this compound can be purified by the following methods:

-

Column Chromatography: Flash chromatography on silica gel is an effective method for purification. A solvent system of hexane and ethyl acetate in a ratio of approximately 90:10 to 80:20 is a good starting point for elution, with the optimal ratio determined by TLC analysis.[3]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to obtain a highly pure product.

Spectral Data (Predicted)

1H NMR Spectroscopy

The predicted 1H NMR spectrum in CDCl₃ would likely show the following signals:

-

A singlet for the bromomethyl protons (-CH₂Br) around δ 4.5 ppm.

-

A singlet for the benzylic protons of the acetate moiety (-CH₂COO-) around δ 3.7 ppm.

-

A singlet for the methylene protons of the phenacyl group (-COCH₂O-) around δ 5.3 ppm.

-

A series of multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the protons of the two phenyl rings.

13C NMR Spectroscopy

The predicted 13C NMR spectrum in CDCl₃ would likely exhibit signals for:

-

The bromomethyl carbon (-CH₂Br) around δ 32-34 ppm.

-

The benzylic carbon of the acetate moiety (-CH₂COO-) around δ 40-42 ppm.

-

The methylene carbon of the phenacyl group (-COCH₂O-) around δ 65-67 ppm.

-

Multiple signals in the aromatic region (δ 127-138 ppm).

-

The ester carbonyl carbon (-COO-) around δ 170 ppm.

-

The ketone carbonyl carbon (-CO-) around δ 192 ppm.

Mass Spectrometry

In mass spectrometry (electron ionization), the fragmentation of esters often involves cleavage at the C-O bond of the ester group and rearrangements.[4][5] Key fragmentation patterns for this compound would likely include:

-

A molecular ion peak (M⁺).

-

A prominent peak corresponding to the phenacyl cation [C₆H₅COCH₂]⁺ (m/z 119).

-

A peak corresponding to the 4-(bromomethyl)phenylacetyl cation [BrCH₂C₆H₄CH₂CO]⁺.

-

Loss of the phenacyl group to give the [M - C₈H₇O]⁺ fragment.

-

Loss of the 4-(bromomethyl)phenylacetyl group to give the [M - C₉H₈BrO]⁺ fragment.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the reactive bromomethyl group. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The benzylic bromide is susceptible to attack by a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides. This reactivity allows for the facile introduction of the 2-oxo-2-phenylethyl 2-phenylacetate moiety onto other molecules, making it a useful building block in the synthesis of complex organic structures.

Workflow for a Generic Nucleophilic Substitution Reaction:

Caption: General workflow for a nucleophilic substitution reaction.

Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active compounds. Phenacyl esters are utilized as prodrugs and for derivatization in analytical methods.[6][7] The ability to link this molecule to other pharmacophores via the reactive bromomethyl group makes it a candidate for the development of:

-

Prodrugs: The ester linkage can be designed to be cleaved in vivo, releasing an active drug molecule.

-

Linkers in Antibody-Drug Conjugates (ADCs): The bifunctional nature of the molecule could allow it to act as a linker, connecting a cytotoxic payload to an antibody.

-

Novel Chemical Probes: The molecule can be used to synthesize probes for studying biological targets.

No specific signaling pathways involving this compound have been identified in the current literature. However, the introduction of this moiety into known bioactive scaffolds could modulate their interaction with various cellular targets.

Logical Relationship for Potential Drug Development:

Caption: Potential applications based on the compound's structure.

Safety Information

Conclusion

This compound is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and the reactivity of its bromomethyl group make it a valuable tool for the construction of complex molecules. Further research into its biological activities and applications in drug delivery and discovery is warranted.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Conformation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of the compound 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from structurally analogous compounds and established principles of organic chemistry to predict its properties and outline experimental protocols for its definitive characterization. This document is intended to serve as a comprehensive resource for researchers in drug development and related scientific fields.

Introduction

This compound is a bifunctional organic molecule containing a phenacyl ester moiety and a bromomethylphenyl group. The presence of the reactive bromomethyl group makes it a valuable intermediate for the synthesis of more complex molecules, potentially with applications in medicinal chemistry as a linker or a precursor to pharmacologically active compounds. Understanding the structural and conformational properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and ultimately its biological activity.

This guide summarizes the predicted structural features, provides detailed hypothetical experimental protocols for its synthesis and characterization, and discusses its likely conformational preferences.

Structural and Physicochemical Properties

While a full experimental dataset for the target molecule is not publicly available, its fundamental properties can be reliably predicted.

| Property | Predicted Value / Information | Source / Method |

| Molecular Formula | C₁₇H₁₅BrO₃ | Calculation |

| Molecular Weight | 347.20 g/mol | Calculation |

| CAS Number | 66270-97-1 | Chemical Databases |

| Appearance | Expected to be a solid at room temperature. | Analogy to similar compounds |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane, and insoluble in water. | General organic chemistry principles |

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for this compound.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum would exhibit characteristic signals for the aromatic and aliphatic protons. The chemical shifts are predicted based on the known values for 4-Bromophenethyl 2-oxo-2-phenylacetate.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 2H | Protons ortho to the ketone on the phenacyl group |

| ~ 7.5 - 7.7 | Triplet | 1H | Proton para to the ketone on the phenacyl group |

| ~ 7.3 - 7.5 | Triplet | 2H | Protons meta to the ketone on the phenacyl group |

| ~ 7.2 - 7.4 | Multiplet | 4H | Protons of the 4-(bromomethyl)phenyl ring |

| ~ 5.4 | Singlet | 2H | -O-CH₂-C=O |

| ~ 4.5 | Singlet | 2H | -CH₂-Br |

| ~ 3.8 | Singlet | 2H | -CH₂-COO- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 192 | Ketone carbonyl (C=O) |

| ~ 170 | Ester carbonyl (COO) |

| ~ 128 - 138 | Aromatic carbons |

| ~ 66 | -O-CH₂-C=O |

| ~ 41 | -CH₂-COO- |

| ~ 33 | -CH₂-Br |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the ester linkage and the methylene groups.

Based on studies of similar phenacyl esters and phenyl benzoates, the following conformational preferences are expected:

-

Ester Conformation: The ester group is expected to adopt a s-trans (or Z) conformation, which is generally more stable for esters due to reduced steric hindrance.

-

Orientation of the Phenyl Rings: The two phenyl rings are likely to be oriented out of the plane of the ester group to minimize steric interactions. The dihedral angle between the plane of the phenyl ring of the phenacyl group and the plane of the ester is anticipated to be significant.

-

Rotatable Bonds: The molecule possesses several rotatable single bonds, leading to a range of possible conformers. Computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to determine the lowest energy conformers and the energy barriers between them.

Experimental Protocols

The following sections outline detailed, albeit hypothetical, experimental procedures for the synthesis and structural characterization of this compound.

Synthesis

A plausible synthetic route involves the esterification of 2-(4-(bromomethyl)phenyl)acetic acid with 2-bromo-1-phenylethan-1-one (phenacyl bromide).

Reaction:

(4-(bromomethyl)phenyl)acetic acid + 2-bromo-1-phenylethan-1-one → this compound + HBr

Procedure:

-

To a solution of (4-(bromomethyl)phenyl)acetic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or acetone, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromo-1-phenylethan-1-one (1.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the salt byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure and conformation of a molecule in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions.

Workflow Diagrams

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Experimental workflow for synthesis and structural analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted structural and conformational properties of this compound. While direct experimental data is currently lacking, the information presented, based on analogous compounds and established chemical principles, offers a solid foundation for researchers. The detailed hypothetical experimental protocols for synthesis and characterization provide a clear roadmap for future studies to definitively elucidate the properties of this promising molecule. Further investigation through the outlined experimental procedures is highly recommended to validate these predictions and fully explore the potential of this compound in drug discovery and development.

Spectroscopic and Structural Elucidation of 6-Methoxy-2-benzoxazolinone (CAS 532-91-2)

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data for 6-Methoxy-2-benzoxazolinone (CAS 532-91-2), a significant heterocyclic compound with applications in pharmaceutical synthesis and agrochemical research. This document presents a comprehensive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, supplemented with detailed experimental protocols and a procedural workflow.

Compound Information

| Identifier | Value |

| Chemical Name | 6-Methoxy-2-benzoxazolinone |

| CAS Number | 532-91-2 (More Common), 66270-97-1 |

| Synonyms | 6-MBOA, Coixol |

| Molecular Formula | C₈H₇NO₃[1][2][3][4] |

| Molecular Weight | 165.15 g/mol [5][6] |

Mass Spectrometry Data

The mass spectrum of 6-Methoxy-2-benzoxazolinone was obtained via electron ionization (EI). The resulting data provides critical information regarding the compound's molecular weight and fragmentation pattern, which is instrumental in structural confirmation.

Table 1: Electron Ionization Mass Spectrometry Data [2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 165 | 100 | [M]⁺ (Molecular Ion) |

| 150 | ~50 | [M-CH₃]⁺ |

| 122 | ~20 | [M-CH₃-CO]⁺ |

| 107 | ~15 | [M-C₂H₂O₂]⁺ |

| 79 | ~25 | C₆H₅O⁺ |

| 52 | ~15 | C₄H₄⁺ |

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the characteristic functional groups present in the 6-Methoxy-2-benzoxazolinone molecule. The data presented below is consistent with the expected vibrational modes for its benzoxazolinone structure.

Table 2: Key Infrared (IR) Absorption Bands [1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3200 | N-H | Stretching |

| ~3000 | Aromatic C-H | Stretching |

| ~2950, ~2850 | Aliphatic C-H (in -OCH₃) | Stretching |

| ~1750 | C=O (Lactam) | Stretching |

| ~1600, ~1480 | C=C | Aromatic Ring Stretching |

| ~1250 | C-O-C (Ether) | Asymmetric Stretching |

| ~1050 | C-O-C (Ether) | Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a specific published spectrum for CAS 66270-97-1 was not identified, based on the known structure and data from analogous benzoxazolinone derivatives, the expected ¹H and ¹³C NMR chemical shifts are summarized below. These predicted values are crucial for researchers in verifying the synthesis and purity of the compound.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~11.5 | Singlet | N-H | ~155 |

| ~7.2 | Doublet | Aromatic C-H | ~148 |

| ~6.9 | Doublet | Aromatic C-H | ~140 |

| ~6.8 | Doublet of Doublets | Aromatic C-H | ~115 |

| ~3.7 | Singlet | -OCH₃ | ~110 |

| ~105 | |||

| ~55 |

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A solid sample of 6-Methoxy-2-benzoxazolinone is introduced into the mass spectrometer's ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[7] This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), and induces fragmentation.[7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.[9] A drop of this solution is placed onto a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.[10]

-

Spectral Analysis: A beam of infrared radiation is passed through the sample. The detector measures the frequencies at which the sample absorbs the radiation. The resulting interferogram is mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the 6-Methoxy-2-benzoxazolinone sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Processing: The acquired free induction decay (FID) signals are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectroscopic analysis of 6-Methoxy-2-benzoxazolinone.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 2. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 3. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 4. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 5. 6-甲氧基-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rroij.com [rroij.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

An In-depth Technical Guide to the Solubility Profile of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate in common laboratory solvents. Due to the absence of specific experimental data in publicly available literature, this guide leverages principles of physical organic chemistry and data from structurally analogous compounds to predict its solubility. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a compound such as this is provided, along with a workflow diagram for clear visualization of the process.

Introduction to this compound

This compound is a bifunctional organic molecule. It incorporates a phenacyl ester group and a bromomethylated phenyl group. The phenacyl ester moiety is often used as a protecting group or as a derivatizing agent for carboxylic acids to facilitate their analysis by techniques such as High-Performance Liquid Chromatography (HPLC), due to its strong UV absorbance. The bromomethyl group is a reactive handle, making this compound a useful intermediate in organic synthesis, particularly for the introduction of the 4-(-CH2-O-CO-phenacyl)phenylmethyl group onto nucleophilic substrates. Its utility in the synthesis of more complex molecules, including potential pharmaceutical candidates, necessitates a clear understanding of its solubility characteristics to enable appropriate solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a relatively large molecule (Molecular Weight: 347.20 g/mol ) with significant nonpolar character due to its two phenyl rings. It also possesses polar functional groups: a ketone and an ester. These groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.

Based on these structural features, the following solubility profile is predicted:

-

Poorly soluble in polar protic solvents: The large nonpolar surface area is expected to make it poorly soluble in water. While the ester and ketone oxygens can accept hydrogen bonds, this is unlikely to overcome the hydrophobicity of the aromatic rings.

-

Soluble in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds and are predicted to be good solvents for this compound.

-

Soluble in chlorinated solvents: Dichloromethane (DCM) and chloroform are expected to be effective solvents.

-

Soluble in ethers and esters: Solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate are predicted to be good solvents.

-

Moderately soluble in alcohols: Short-chain alcohols like methanol and ethanol may dissolve the compound, but its solubility might be limited compared to more polar aprotic or chlorinated solvents.

-

Poorly soluble in nonpolar solvents: The compound's polarity from the ketone and ester groups will likely limit its solubility in very nonpolar solvents like hexane and toluene.

The predicted solubilities are summarized in the table below.

| Solvent Category | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | Large nonpolar surface area and lack of hydrogen bond donors. |

| Methanol | Sparingly Soluble | Can act as a hydrogen bond donor to the compound's acceptor sites, but the nonpolar character of the compound may limit solubility. | |

| Ethanol | Soluble | Less polar than methanol, providing a better match for the compound's overall polarity. | |

| Isopropanol | Soluble | Even less polar than ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | High polarity and ability to solvate a wide range of organic molecules. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO in its solvating properties. | |

| Acetonitrile | Soluble | A common solvent for organic reactions and analysis. Phenacyl esters are often soluble in acetonitrile/water mixtures for HPLC.[1] | |

| Acetone | Soluble | A good general solvent for moderately polar organic compounds. | |

| Nonpolar Ethers | Diethyl Ether | Soluble | A common nonpolar solvent that can dissolve many organic compounds. |

| Tetrahydrofuran (THF) | Very Soluble | A polar ether that is an excellent solvent for a wide range of organic molecules. | |

| Esters | Ethyl Acetate | Very Soluble | "Like dissolves like" principle; the compound itself is an ester. |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | A versatile solvent for a wide range of organic compounds. |

| Chloroform | Very Soluble | Similar to DCM. | |

| Aromatic | Toluene | Sparingly Soluble | The aromatic nature of toluene will interact favorably with the phenyl rings, but the polar groups of the solute may limit solubility. |

| Alkanes | Hexane | Insoluble | Highly nonpolar solvent, unlikely to effectively solvate the polar functional groups of the compound. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound in various solvents.

Objective: To quantitatively or qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, diethyl ether, dichloromethane, DMSO, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Pipettes and tips

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The excess is crucial to ensure a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For very accurate measurements, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.

-

-

Quantification of Dissolved Solute:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC with a suitable standard).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

-

Qualitative Assessment (for rapid screening):

-

Add a small, known amount of the compound (e.g., 1 mg) to a small, known volume of solvent (e.g., 1 mL).

-

Observe if the solid dissolves completely with agitation.

-

If it dissolves, add more compound incrementally until it no longer dissolves to get a rough estimate of solubility.

-

Classify solubility based on visual observation (e.g., soluble, sparingly soluble, insoluble).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Bromomethyl Group in Phenacyl Esters: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The phenacyl ester moiety, incorporating a bromomethyl group, is a cornerstone in modern organic synthesis and medicinal chemistry. The inherent reactivity of the α-bromo ketone functionality makes these compounds valuable as protecting groups and as versatile intermediates for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in phenacyl esters, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the bromomethyl group in phenacyl esters is nucleophilic substitution, predominantly following an SN2 mechanism. The presence of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. This increased reactivity is a key feature that underpins the utility of phenacyl bromides and their ester derivatives in chemical synthesis.[1][2]

The general reaction can be depicted as follows:

References

In-depth Technical Guide on the Thermal Degradation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the thermal degradation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. As of the latest literature review, no specific experimental studies on the thermal decomposition of this exact compound have been published. Therefore, this document provides a comprehensive analysis based on established principles of organic chemistry and data from closely related analogous structures. The proposed degradation pathways and products are inferred and await experimental verification.

Executive Summary

This technical guide provides a detailed theoretical examination of the thermal degradation of this compound, a compound utilized in the synthesis of bioactive molecules and functional materials.[1] In the absence of direct experimental data, this document elucidates the probable decomposition mechanisms by analyzing the constituent functional groups: a phenacyl ester, a phenylacetate, and a benzyl bromide moiety. The primary objectives are to predict the initial sites of bond cleavage, propose plausible degradation pathways, and identify likely decomposition products. This guide also presents standard experimental protocols for thermal analysis and summarizes quantitative data from analogous compounds to provide a foundational understanding for researchers. All logical and experimental workflows are visualized using diagrams to ensure clarity.

Introduction

This compound (CAS No. 66270-91-1) is a bifunctional organic molecule that serves as a valuable intermediate in medicinal chemistry and materials science.[2] Its structure combines a reactive bromomethyl group, suitable for nucleophilic substitution, with a phenacyl ester, which can act as a protecting group or a point for further chemical modification. Understanding the thermal stability and degradation profile of this compound is critical for its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures, such as melt processing of polymers or certain pharmaceutical formulations. Thermal degradation can lead to loss of desired properties, formation of impurities, and potential safety hazards.

Inferred Thermal Degradation Profile

The thermal degradation of this compound is likely to be a complex process involving multiple competing pathways. The molecule possesses several bonds with varying dissociation energies, suggesting that decomposition will proceed via the path of least resistance under thermal stress.

Initial Decomposition Steps

The most probable initial sites of bond cleavage are the C-Br bond in the benzyl bromide moiety and the ester linkages, which are known to be thermally labile.

-

Homolytic Cleavage of the Carbon-Bromine Bond: The C-Br bond in the 4-(bromomethyl)phenyl group is expected to be the weakest covalent bond in the molecule. At elevated temperatures, this bond is likely to undergo homolytic cleavage, generating a resonance-stabilized benzylic radical and a bromine radical. This is a common decomposition pathway for benzyl halides.[3]

-

Ester Thermolysis: Esters can undergo thermal decomposition through several mechanisms. A common pathway for esters with β-hydrogens is a concerted, six-membered ring transition state leading to an alkene and a carboxylic acid. However, in this molecule, other radical-initiated pathways are more likely due to the presence of the weak C-Br bond. Cleavage of the C-O or O-C=O bonds within the ester linkages represents another potential initiation step.

Potential Degradation Pathways

Following the initial bond scission events, a cascade of radical reactions is expected to occur, leading to a variety of degradation products.

-

Pathway A: Initiated by C-Br Cleavage: The benzylic radical formed can undergo several reactions:

-

Dimerization: Two benzylic radicals can combine to form a bibenzyl-type dimer.

-

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule to form 4-methylphenylacetate derivatives.

-

Further Fragmentation: The radical species can induce the decomposition of the ester functionalities.

-

-

Pathway B: Initiated by Ester Cleavage:

-

Decarboxylation: Phenylacetate structures are known to undergo decarboxylation at high temperatures, leading to the formation of CO2 and benzyl-type radicals.[4]

-

Acyl and Alkoxy Radical Formation: Cleavage of the ester C-O bonds would generate acyl and alkoxy radicals, which would then undergo further fragmentation and rearrangement reactions. For instance, the phenacyl radical could fragment to produce benzoyl radicals and formaldehyde.

-

A plausible, albeit simplified, degradation pathway is illustrated in the diagram below.

References

Navigating the Reactivity of a Bifunctional Linker: A Technical Guide to 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is a bifunctional organic molecule that holds significant potential as a versatile building block and linker in the realms of medicinal chemistry, materials science, and organic synthesis. Its structure incorporates two key reactive sites: a reactive benzylic bromide and a phenacyl ester moiety. This unique combination allows for a variety of potential transformations, making it a valuable tool for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the potential reaction mechanisms involving this compound, tailored for professionals in research and drug development.

Core Molecular Structure and Reactivity

The chemical structure of this compound, with CAS Number 66270-97-1, features a central phenylacetate core. One side is functionalized with a bromomethyl group attached to the phenyl ring, while the other is an ester linked to a phenacyl group. This arrangement gives rise to two distinct centers of reactivity.

The bromomethyl group is a highly reactive electrophilic site, prone to nucleophilic substitution reactions. This functionality is widely employed for the alkylation of a diverse range of nucleophiles, including amines, thiols, and carboxylates, facilitating the covalent linkage of this molecule to other substrates.

The phenacyl ester provides another reactive handle. The ester linkage is susceptible to cleavage under various conditions, including hydrolysis or aminolysis. Furthermore, the carbonyl group of the phenacyl moiety can potentially participate in reactions typical of ketones.

Potential Reaction Mechanisms

Given the bifunctional nature of this compound, several reaction pathways can be envisaged. The specific outcome will be dictated by the choice of reactants, reaction conditions, and the relative reactivity of the two functional groups.

Nucleophilic Substitution at the Benzylic Position

The primary and most anticipated reaction pathway involves the nucleophilic substitution of the bromide ion from the benzylic carbon. This reaction is a cornerstone of organic synthesis for forming new carbon-heteroatom or carbon-carbon bonds.

Reaction with Amines (Alkylation): Primary and secondary amines can readily displace the bromide to form the corresponding secondary or tertiary amines, respectively. This is a fundamental reaction for introducing the phenacylphenylacetate moiety into molecules of biological interest.

Reaction with Thiols: Thiol-containing compounds can react to form stable thioether linkages. This is a common strategy in bioconjugation and the synthesis of sulfur-containing pharmaceuticals.

Reaction with Carboxylates: Carboxylate anions can act as nucleophiles to form a new ester bond, leading to more complex ester derivatives.

The mechanism of this substitution can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nature of the nucleophile, the solvent, and the stability of the resulting benzylic carbocation.

Caption: Potential pathways for the cleavage of the phenacyl ester.

Experimental Considerations and Data

While specific experimental protocols and quantitative data for reactions involving this compound are not widely published in peer-reviewed literature, general procedures for similar transformations can be adapted. The following tables provide hypothetical yet representative data based on known reactions of benzylic bromides and phenacyl esters.

Table 1: Hypothetical Quantitative Data for Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Hypothetical Yield (%) |

| Aniline | Acetonitrile | 80 | 6 | 2-Oxo-2-phenylethyl 2-(4-((phenylamino)methyl)phenyl)acetate | 85 |

| Thiophenol | DMF | 25 | 4 | 2-Oxo-2-phenylethyl 2-(4-((phenylthio)methyl)phenyl)acetate | 92 |

| Sodium Acetate | DMSO | 100 | 12 | 2-Oxo-2-phenylethyl 2-(4-(acetoxymethyl)phenyl)acetate | 78 |

Table 2: Hypothetical Quantitative Data for Ester Cleavage Reactions

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Hypothetical Yield (%) |

| LiOH | THF/H₂O | 25 | 3 | 4-(Bromomethyl)phenylacetic acid | 95 |

| Benzylamine | Toluene | 110 | 8 | N-Benzyl-2-(4-(bromomethyl)phenyl)acetamide | 88 |

Detailed Experimental Protocols (Adapted Generic Procedures)

General Procedure for Nucleophilic Substitution with an Amine:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

General Procedure for Base-Mediated Ester Hydrolysis:

-

Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) (2.0 eq), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Conclusion

This compound is a promising bifunctional reagent with significant potential in synthetic and medicinal chemistry. Its dual reactivity allows for sequential or orthogonal chemical modifications, providing a flexible platform for the synthesis of diverse and complex molecules. While specific documented applications are sparse, the predictable reactivity of its constituent functional groups allows for the rational design of synthetic routes. The experimental protocols and potential reaction pathways outlined in this guide serve as a foundational resource for researchers looking to exploit the synthetic utility of this versatile compound. Further exploration and publication of its reaction chemistry will undoubtedly expand its application in drug discovery and materials science.

Preliminary Biological Screening of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a proposed preliminary biological screening approach for a novel class of compounds: 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate derivatives. Due to the absence of specific biological data for this exact chemical series in publicly available literature, this guide is built upon established principles of medicinal chemistry and extrapolates from data on structurally related molecules. The core structure combines a phenacyl ester moiety, known for its presence in compounds with cytotoxic and antimicrobial properties, and a 4-(bromomethyl)phenylacetate group, which introduces a reactive benzylic bromide. This reactive center suggests a potential mechanism of action via alkylation of biological nucleophiles, a strategy employed by various anticancer and antimicrobial agents.

This document provides a framework for the initial synthesis, in vitro screening, and mechanistic evaluation of these derivatives. It includes detailed, adaptable experimental protocols, structured data presentation formats, and visualizations of key experimental and logical workflows to guide researchers in their investigation of this promising, yet unexplored, chemical space.

Predicted Biological Activities

Based on the analysis of structurally analogous compounds, the this compound scaffold is predicted to exhibit two primary types of biological activity:

-

Cytotoxicity against cancer cell lines: The presence of the reactive bromomethyl group, a potent alkylating agent, is a strong indicator of potential anticancer activity. Alkylating agents can form covalent bonds with DNA and proteins, leading to cell cycle arrest and apoptosis. Furthermore, phenacyl ester and phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

-

Antimicrobial activity: Phenolic acid esters and other related aromatic esters have shown broad-spectrum antimicrobial properties. The mechanism is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.

Data Presentation: Hypothetical Screening Data

The following tables are templates for organizing and presenting the quantitative data obtained from the proposed biological screening assays.

Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)

| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | CCRF-CEM (Leukemia) | MRC-5 (Normal Fibroblast) | Selectivity Index (MRC-5/MCF-7) |

| Lead-001 | Unsubstituted | Data | Data | Data | Data | Data |

| Lead-002 | 4-Chloro (on phenacyl) | Data | Data | Data | Data | Data |

| Lead-003 | 4-Nitro (on phenacyl) | Data | Data | Data | Data | Data |

| Lead-004 | 4-Methoxy (on phenacyl) | Data | Data | Data | Data | Data |

| Doxorubicin | (Positive Control) | Data | Data | Data | Data | Data |

Table 2: In Vitro Antimicrobial Activity Data (MIC Values in µg/mL)

| Compound ID | Derivative Substitution | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |

| Lead-001 | Unsubstituted | Data | Data | Data |

| Lead-002 | 4-Chloro (on phenacyl) | Data | Data | Data |

| Lead-003 | 4-Nitro (on phenacyl) | Data | Data | Data |

| Lead-004 | 4-Methoxy (on phenacyl) | Data | Data | Data |

| Ciprofloxacin | (Antibacterial Control) | Data | Data | N/A |

| Fluconazole | (Antifungal Control) | N/A | N/A | Data |

Experimental Protocols

The following are detailed methodologies for the synthesis and preliminary biological evaluation of the target derivatives.

General Synthesis of this compound Derivatives

This protocol describes a general method for the esterification of 4-(bromomethyl)phenylacetic acid with substituted phenacyl bromides.

Workflow for Synthesis

Materials:

-

4-(bromomethyl)phenylacetic acid

-

Substituted phenacyl bromides (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(bromomethyl)phenylacetic acid (1.0 eq) in DMF, add triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the respective substituted phenacyl bromide (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Screening: MTT Assay

This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).

Workflow for MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, CCRF-CEM) and a normal cell line (e.g., MRC-5)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

In Vitro Antimicrobial Screening: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial and fungal inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a standardized inoculum of the microorganism and dilute it in the broth.

-

Add 10 µL of the diluted inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization: Signaling Pathway

The cytotoxic activity of the this compound derivatives is hypothesized to be mediated through the induction of apoptosis, a programmed cell death pathway. The reactive bromomethyl group can alkylate DNA, leading to DNA damage, which in turn can activate intrinsic and extrinsic apoptotic pathways.

Hypothesized Apoptotic Signaling Pathway

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The proposed biological activities are predictive and based on the analysis of structurally similar compounds. All experimental work should be conducted in a controlled laboratory setting by qualified personnel, adhering to all necessary safety precautions, especially when handling reactive alkylating agents.

A Comprehensive Technical Guide to 4-(Bromomethyl)phenylacetic Acid Esters for Drug Development Professionals

An In-depth Exploration of Synthesis, Properties, and Applications in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, 4-(bromomethyl)phenylacetic acid and its ester derivatives represent a versatile class of compounds with significant potential in the synthesis of novel therapeutics. This technical guide provides a comprehensive literature search on 4-(bromomethyl)phenylacetic acid esters, focusing on their synthesis, chemical properties, and applications, particularly in the development of anticancer agents and other targeted therapies.

Physicochemical Properties

4-(Bromomethyl)phenylacetic acid is a white solid with a melting point in the range of 179-183 °C.[1] Its molecular formula is C₉H₉BrO₂, corresponding to a molecular weight of 229.07 g/mol .[2][3] Spectroscopic data, including ¹H NMR, IR, and mass spectra, are available for the parent acid and serve as a crucial reference for the characterization of its ester derivatives.[2][4][5]

Synthesis of 4-(Bromomethyl)phenylacetic Acid and its Esters

The synthesis of the parent compound, 4-(bromomethyl)phenylacetic acid, is a critical first step for the subsequent preparation of its esters. A common and efficient method involves the bromination of p-toluacetic acid.

Experimental Protocol: Synthesis of 4-(Bromomethyl)phenylacetic Acid[6][7]

Materials:

-

p-Toluacetic acid (24 g)

-

Chlorobenzene (75 mL)

-

N-bromosuccinimide (NBS) (30 g)

-

Benzoyl peroxide (0.5 g)

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, dissolve p-toluacetic acid in chlorobenzene.

-

Add N-bromosuccinimide and benzoyl peroxide to the solution.

-

Heat the mixture to 85 °C under incandescent light with continuous stirring. The reaction is exothermic and the temperature will rise to approximately 110 °C.

-

Maintain the reaction temperature between 90-110 °C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash the filter cake thoroughly with water.

-

Dry the product to obtain 4-(bromomethyl)phenylacetic acid as a white solid.

This procedure has been reported to yield a product with a purity of 99.2% (HPLC) and a yield of 91.9%.[6]

General Esterification Procedures

The esterification of 4-(bromomethyl)phenylacetic acid can be achieved through various standard methods. While specific examples with a wide range of alcohols are not extensively detailed in the readily available literature, general protocols for esterification of carboxylic acids can be adapted. One common approach is the reaction of the acid with an alcohol in the presence of an acid catalyst. Another method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.

Applications in Drug Development

4-(Bromomethyl)phenylacetic acid and its esters are valuable intermediates in the synthesis of a variety of pharmaceutical agents.[7] Their utility stems from the presence of two reactive functional groups: the carboxylic acid (or its ester derivative) and the benzylic bromide. The bromomethyl group is particularly susceptible to nucleophilic substitution, allowing for the attachment of various moieties.[8]

Precursors to Anticancer Agents

Research has indicated that 4-(bromomethyl)phenylacetic acid is a potent anticancer agent, inhibiting the growth of various cancer cell lines, including prostate cancer cells (DU145).[9] Its mechanism of action is suggested to involve the inhibition of toll-like receptor 4 (TLR4) activation.[9] Esterification of this parent acid can be a strategy to develop prodrugs with improved pharmacokinetic properties or to create derivatives with enhanced or novel anticancer activities.

Linkers in Targeted Therapies

The bifunctional nature of 4-(bromomethyl)phenylacetic acid esters makes them suitable for use as chemical linkers in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The chloro-analog, 4-(chloromethyl)phenylacetic acid, is already utilized as a PROTAC linker. This suggests that the bromo-derivative could similarly be employed to connect a targeting moiety (like an antibody or a small molecule ligand) to a cytotoxic payload or an E3 ligase ligand.

The general workflow for utilizing such a linker in ADC development is depicted below:

Precursors for Serine Protease Inhibitors

4-(Bromomethyl)phenylacetic acid has been utilized as a precursor in the synthesis of serine protease inhibitors.[1][6] Esterification could be a key step in modifying the properties of these inhibitors to enhance their efficacy or selectivity.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [2][3][6] |

| Molecular Weight | 229.07 g/mol | [2][3] |

| Melting Point | 179-183 °C | [1] |

| Appearance | White solid | [6] |

Future Perspectives

The versatile chemical nature of 4-(bromomethyl)phenylacetic acid esters positions them as highly valuable building blocks in modern drug discovery. Future research should focus on the synthesis and characterization of a broader library of these esters, including aliphatic, aromatic, and functionalized derivatives. A systematic evaluation of their biological activities, particularly as anticancer agents and enzyme inhibitors, would provide crucial structure-activity relationship (SAR) data. Furthermore, the exploration of these esters as linkers in ADCs and PROTACs, with detailed studies on their stability and cleavage mechanisms, holds significant promise for the development of next-generation targeted therapies. The generation of comprehensive quantitative data for these novel esters will be paramount for advancing their application in medicinal chemistry.

References

- 1. 4-(Bromomethyl)phenylacetic acid 95 13737-36-5 [sigmaaldrich.com]

- 2. 4-(Bromomethyl)phenylacetic acid | C9H9BrO2 | CID 4519056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR Spectrum [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-(Bromomethyl)phenylacetic acid | 13737-36-5 | FB31005 [biosynth.com]

In-Depth Technical Guide: Safety and Handling of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, a key reagent in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.

Chemical Identification and Properties

This compound, also known as Phenacyl 4-(bromomethyl)phenylacetate, is a solid organic compound. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 66270-97-1 | [1][2] |

| Molecular Formula | C₁₇H₁₅BrO₃ | [1][3] |

| Molecular Weight | 347.20 g/mol | [3] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 85 - 91 °C | [1] |

| Purity | ≥ 97% (TLC) | [1] |

| Storage Temperature | Room Temperature | [1] |

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are skin and eye irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Handling and Storage

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid contact with skin and eyes.

-

Minimize dust generation. Use appropriate tools for transferring the solid.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at room temperature.[1]

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for N-alkylation with 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules and pharmaceutical compounds. This document provides a detailed guide for the N-alkylation of various amine substrates using the bifunctional reagent, 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. This reagent possesses a reactive benzyl bromide moiety for the alkylation of nucleophilic amines and a phenacyl ester group, which can be utilized for further synthetic modifications or may influence the molecule's overall properties.

These protocols are based on established methodologies for the N-alkylation of amines with substituted benzyl bromides and are intended to serve as a comprehensive starting point for reaction optimization and exploration.

Reaction Principle

The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the benzyl bromide, displacing the bromide leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The general scheme for this reaction is depicted below:

Experimental Protocols

This section details the methodologies for the N-alkylation of primary amines, secondary amines, anilines, and heterocyclic amines with this compound.

Materials:

-

This compound

-

Amine substrate (primary, secondary, aniline, or heterocycle)

-

Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium bicarbonate (NaHCO₃), or Triethylamine (Et₃N)

-

Solvent: Anhydrous Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

General Procedure for N-alkylation:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 mmol), the chosen base (1.5 - 2.0 mmol), and the anhydrous solvent (10 mL).

-

Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Add a solution of this compound (1.1 mmol) in the same anhydrous solvent (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (refer to tables for representative conditions) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of various amine substrates with substituted benzyl bromides, which can be used as a starting point for optimizing reactions with this compound. Note: This is representative data and actual results may vary.

Table 1: N-alkylation of Primary Amines

| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | K₂CO₃ | DMF | 80 | 6 | 92 |

| 2 | n-Butylamine | Et₃N | MeCN | RT | 12 | 85 |

| 3 | Cyclohexylamine | Cs₂CO₃ | DMF | 60 | 8 | 95 |

| 4 | Iso-propylamine | K₂CO₃ | MeCN | 50 | 10 | 78 |

Table 2: N-alkylation of Secondary Amines

| Entry | Secondary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Dibenzylamine | K₂CO₃ | Toluene | 110 | 12 | 88 |

| 2 | Piperidine | NaHCO₃ | MeCN | 60 | 8 | 91 |

| 3 | Morpholine | Cs₂CO₃ | DMF | 80 | 6 | 96 |

| 4 | N-Methylaniline | Et₃N | Toluene | 100 | 16 | 75 |

Table 3: N-alkylation of Anilines

| Entry | Aniline | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2 | 4-Methoxyaniline | Cs₂CO₃ | DMF | 90 | 8 | 92 |

| 3 | 4-Chloroaniline | K₂CO₃ | Toluene | 120 | 18 | 78 |

| 4 | 2-Methylaniline | Et₃N | MeCN | 80 | 16 | 81 |

Table 4: N-alkylation of Heterocyclic Amines

| Entry | Heterocyclic Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Imidazole | K₂CO₃ | MeCN | RT | 6 | 94 |

| 2 | Pyrazole | NaHCO₃ | DMF | 60 | 10 | 87 |

| 3 | Indole | Cs₂CO₃ | DMF | 80 | 8 | 90 |

| 4 | Carbazole | K₂CO₃ | Toluene | 110 | 24 | 82 |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation reaction.

Signaling Pathway/Logical Relationship Diagram

Caption: Key components of the N-alkylation reaction.

Application Notes and Protocols for 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase synthesis, the choice of a linker is paramount to the success of synthesizing peptides, oligonucleotides, and other small molecules. An ideal linker should be stable throughout the synthetic process and allow for the cleavage of the final product under mild conditions with high yield. 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, a bifunctional molecule, serves as a versatile photolabile linker for solid-phase synthesis. This application note details the use of this linker, providing protocols for its synthesis, immobilization onto a solid support, substrate loading, and subsequent photocleavage to release the synthesized molecule.

The linker's design incorporates a 4-(bromomethyl)phenylacetyl moiety for covalent attachment to an amino-functionalized solid support and a 2-oxo-2-phenylethyl (phenacyl) ester group that allows for the traceless release of the synthesized molecule upon irradiation with UV light.[1] This photocleavage is a mild and efficient method, avoiding the use of harsh acidic or basic conditions that can be detrimental to sensitive molecules.[1]

Key Features and Applications

-

Photolabile Cleavage: The phenacyl ester linkage can be cleaved under mild UV irradiation, typically at wavelengths around 320-360 nm, preserving the integrity of sensitive functional groups in the synthesized molecule.[2]

-

Broad Compatibility: The linker is compatible with standard Fmoc- and Boc-based solid-phase peptide synthesis (SPPS) protocols.

-

Versatility: It can be employed in the synthesis of a wide range of molecules, including peptides, peptidomimetics, and other organic compounds requiring a C-terminal carboxylic acid upon cleavage.

Experimental Protocols